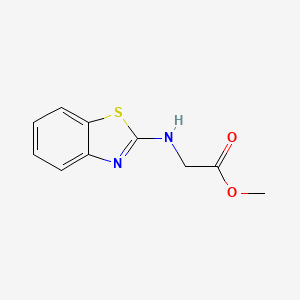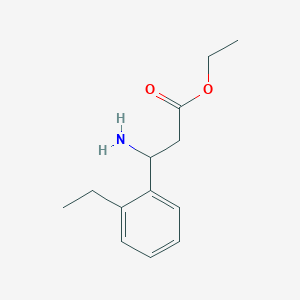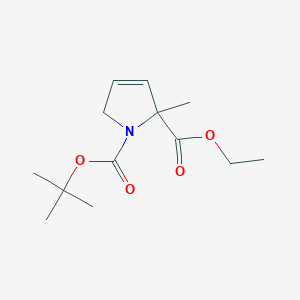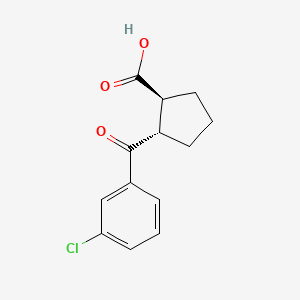![molecular formula C10H12ClN3O B13568340 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride typically involves the reaction of 2-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole. The resulting product is then treated with formaldehyde and hydrochloric acid to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death or inhibition of growth .
Vergleich Mit ähnlichen Verbindungen
1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride can be compared with other similar compounds, such as:
5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine: This compound shares a similar structure but lacks the methanaminehydrochloride group, which may affect its reactivity and applications.
5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClN3O |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-4-2-3-5-8(7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H |
InChI-Schlüssel |
HTFUWPAHTYTFLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NN=C(O2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)





![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)
